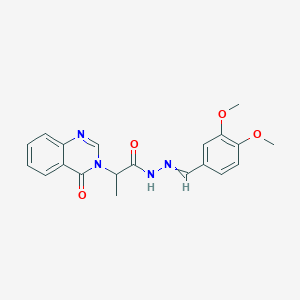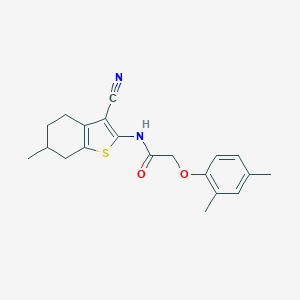![molecular formula C17H12F3N3 B255257 2-{1-[(1-ethyl-2(1H)-quinolinylidene)methyl]-2,2,2-trifluoroethylidene}malononitrile](/img/structure/B255257.png)
2-{1-[(1-ethyl-2(1H)-quinolinylidene)methyl]-2,2,2-trifluoroethylidene}malononitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{1-[(1-ethyl-2(1H)-quinolinylidene)methyl]-2,2,2-trifluoroethylidene}malononitrile, commonly known as EF24, is a synthetic compound that has been widely studied for its potential applications in various fields of science. EF24 belongs to the class of curcumin analogs and is structurally similar to curcumin, the active ingredient in turmeric.
Mecanismo De Acción
EF24 exerts its biological effects through multiple mechanisms, including the modulation of various signaling pathways, the inhibition of enzymes, and the regulation of gene expression. EF24 has been shown to modulate the NF-κB and Nrf2 signaling pathways, which play important roles in inflammation and oxidative stress. EF24 has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and histone deacetylases (HDACs), which are involved in inflammation and cancer. Furthermore, EF24 has been shown to regulate the expression of various genes, including those involved in apoptosis, cell cycle regulation, and DNA repair.
Biochemical and Physiological Effects:
EF24 has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of oxidative stress, suppression of inflammation, and modulation of immune responses. EF24 has also been shown to have anti-angiogenic properties, which may contribute to its anti-cancer effects. Furthermore, EF24 has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of EF24 is its broad range of biological effects, which make it a promising candidate for the development of novel therapeutics. EF24 is also relatively easy to synthesize and purify, which makes it a convenient compound for laboratory experiments. However, EF24 has some limitations, including its poor solubility in water and low bioavailability, which may limit its effectiveness in vivo.
Direcciones Futuras
There are many potential future directions for the study of EF24. One area of interest is the development of novel formulations or delivery systems that can improve the solubility and bioavailability of EF24. Another area of interest is the investigation of the potential synergistic effects of EF24 with other compounds or therapies. Furthermore, the development of EF24-based therapeutics for the treatment of various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases, is an area of active research. Finally, the elucidation of the molecular mechanisms underlying the biological effects of EF24 may provide insights into the development of novel therapies for various diseases.
Métodos De Síntesis
EF24 can be synthesized through a multistep process involving the condensation of 2,2,2-trifluoroethyl malononitrile and 1-ethyl-2(1H)-quinolinone, followed by the addition of formaldehyde. The resulting compound can then be purified through column chromatography to obtain pure EF24.
Aplicaciones Científicas De Investigación
EF24 has been extensively studied for its potential applications in various fields of science, including cancer research, neurodegenerative diseases, cardiovascular diseases, and inflammation. EF24 has been shown to have anti-cancer properties by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth in various cancer cell lines. EF24 has also been shown to have neuroprotective effects by reducing oxidative stress, inflammation, and apoptosis in animal models of neurodegenerative diseases. In addition, EF24 has been shown to have cardioprotective effects by reducing oxidative stress, inflammation, and apoptosis in animal models of cardiovascular diseases. Furthermore, EF24 has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines.
Propiedades
Nombre del producto |
2-{1-[(1-ethyl-2(1H)-quinolinylidene)methyl]-2,2,2-trifluoroethylidene}malononitrile |
|---|---|
Fórmula molecular |
C17H12F3N3 |
Peso molecular |
315.29 g/mol |
Nombre IUPAC |
2-[(3E)-3-(1-ethylquinolin-2-ylidene)-1,1,1-trifluoropropan-2-ylidene]propanedinitrile |
InChI |
InChI=1S/C17H12F3N3/c1-2-23-14(8-7-12-5-3-4-6-16(12)23)9-15(17(18,19)20)13(10-21)11-22/h3-9H,2H2,1H3/b14-9+ |
Clave InChI |
HTYWQCHUUNUMHU-NTEUORMPSA-N |
SMILES isomérico |
CCN1/C(=C/C(=C(C#N)C#N)C(F)(F)F)/C=CC2=CC=CC=C21 |
SMILES |
CCN1C(=CC(=C(C#N)C#N)C(F)(F)F)C=CC2=CC=CC=C21 |
SMILES canónico |
CCN1C(=CC(=C(C#N)C#N)C(F)(F)F)C=CC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-hydroxyethyl)-3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylpropanamide](/img/structure/B255174.png)
![Ethyl 4-{3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}-1-piperazinecarboxylate](/img/structure/B255177.png)
![N'-[6-amino-3,5-dicyano-4-(cyanomethyl)-2-pyridinyl]-4-nitrobenzohydrazide](/img/structure/B255182.png)
![1-[(Z)-[4-(diethylamino)phenyl]methylideneamino]-3-methylthiourea](/img/structure/B255184.png)

![1-methyl-3-[[(E)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B255187.png)
![1-methyl-3-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylamino]thiourea](/img/structure/B255190.png)
![N-[(Z)-[1-(1,3-benzothiazol-2-yl)-5-imino-3-methylpyrazol-4-ylidene]amino]-4-methoxyaniline](/img/structure/B255191.png)
![methyl 2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255192.png)

![6-Amino-5-(3-morpholin-4-ylpropyl)pyrrolo[2,3-b]pyrazine-2,3,7-tricarbonitrile](/img/structure/B255194.png)
![N'-[(E)-(5-ethoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B255196.png)

![5-chloro-4-[2-[(Z)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B255200.png)